N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
Overview
Description
N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide: is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol . It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide typically involves the nitration of dibenzo[b,d]furan followed by acylation. The nitration process introduces a nitro group at the 3-position of the dibenzo[b,d]furan ring. This is followed by the acylation of the resulting nitrodibenzo[b,d]furan with acetic anhydride to form the final product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Major Products Formed:
Reduction: Formation of N-(3-aminodibenzo[b,d]furan-2-yl)acetamide.
Substitution: Formation of various substituted dibenzo[b,d]furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- N-(3-aminodibenzo[b,d]furan-2-yl)acetamide
- N-(3-chlorodibenzo[b,d]furan-2-yl)acetamide
- N-(3-methoxydibenzo[b,d]furan-2-yl)acetamide
Comparison: N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be reduced to an amino group, providing a versatile intermediate for further chemical modifications. In contrast, similar compounds with different substituents (e.g., amino, chloro, methoxy) exhibit different reactivity and applications .
Properties
IUPAC Name |
N-(3-nitrodibenzofuran-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-8(17)15-11-6-10-9-4-2-3-5-13(9)20-14(10)7-12(11)16(18)19/h2-7H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPYRTDNEMYVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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